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Compound of Interest

Compound Name: SPI-112

Cat. No.: B1682163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SPI-112, a catalytic inhibitor of the SHP2

phosphatase, with first-generation allosteric SHP2 inhibitors, including TNO155, RMC-4630,

and the pioneering compound SHP099. This comparison aims to highlight the distinct

mechanisms of action, biochemical potency, and cellular activities of these compounds to

inform future drug discovery and development efforts targeting SHP2.

Introduction to SHP2 Inhibition
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11

gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It

is a key component of the RAS-MAPK pathway, which is frequently hyperactivated in various

cancers. This has made SHP2 an attractive target for cancer therapy. Early efforts in SHP2

inhibitor development focused on targeting the catalytic site, leading to compounds like SPI-
112. More recently, a new class of allosteric inhibitors has emerged, demonstrating a distinct

mechanism of action and significant clinical potential.

Mechanism of Action: Catalytic vs. Allosteric
Inhibition
The fundamental difference between SPI-112 and the first-generation inhibitors lies in their

mechanism of action. SPI-112 is a competitive inhibitor that directly binds to the catalytic site of

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1682163?utm_src=pdf-interest
https://www.benchchem.com/product/b1682163?utm_src=pdf-body
https://www.benchchem.com/product/b1682163?utm_src=pdf-body
https://www.benchchem.com/product/b1682163?utm_src=pdf-body
https://www.benchchem.com/product/b1682163?utm_src=pdf-body
https://www.benchchem.com/product/b1682163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SHP2, preventing it from dephosphorylating its substrates.[1] In contrast, first-generation

inhibitors like TNO155, RMC-4630, and SHP099 are allosteric inhibitors. They bind to a pocket

at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase

domains, stabilizing SHP2 in an auto-inhibited conformation.[2]
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Figure 1. Mechanisms of SHP2 Inhibition.

Biochemical Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of SPI-112 against first-

generation allosteric SHP2 inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.medchemexpress.com/spi-112.html
https://pubmed.ncbi.nlm.nih.gov/27362227/
https://www.benchchem.com/product/b1682163?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Type Target IC50
Selectivity
Notes

SPI-112 Catalytic SHP2 1 µM[1][3]

~14.5-fold

selective over

PTP1B (IC50 =

14.5 µM)[1][3].

SHP099 Allosteric SHP2 0.071 µM[2][4]

Highly selective;

no detectable

activity against a

panel of 21 other

phosphatases,

including

SHP1[4].

TNO155 Allosteric SHP2 0.011 µM[5]
Highly selective

for SHP2[5].

RMC-4630 Allosteric SHP2 1.29 nM

No significant

interaction with

other kinases or

phosphatases in

standard in vitro

assays.

Cellular Activity and Permeability
A significant challenge with early catalytic SHP2 inhibitors was achieving cellular activity due to

poor membrane permeability.
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Inhibitor Cell Permeability Cellular Activity

SPI-112

No detectable cellular activity

due to a negatively charged

group.[1][6]

A cell-permeable methyl ester

prodrug, SPI-112Me, was

developed which inhibits

cellular SHP2 activity, leading

to reduced Erk1/2 activation

and inhibition of cancer cell

survival and migration.[7]

SHP099 Orally bioavailable.[2]

Inhibits RAS-ERK signaling

and the proliferation of

receptor tyrosine kinase-driven

human cancer cells in vitro.[2]

TNO155 Orally efficacious.[8]

Currently in clinical trials,

demonstrating manageable

safety and tolerability in

patients with advanced solid

tumors.[9]

RMC-4630 Orally bioavailable.[10]

Has shown preliminary clinical

activity in patients with KRAS-

mutant non-small cell lung

cancer.[10]

SHP2 Signaling Pathway and Points of Inhibition
The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling pathway

and the distinct points of intervention for catalytic and allosteric inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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